Fmoc-asp-ofm

描述

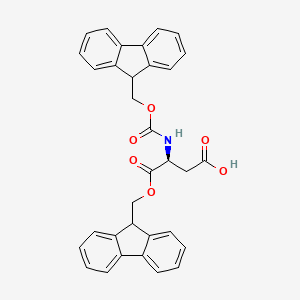

Fluorenylmethyloxycarbonyl-aspartic acid-oxalyl fluoride (Fmoc-asp-ofm) is a doubly protected aspartic acid derivative. It is widely used in peptide synthesis due to its ability to form stable and biocompatible nanostructures. The compound is particularly noted for its self-assembly properties, which make it suitable for various applications in tissue engineering and regenerative medicine .

准备方法

Synthetic Routes and Reaction Conditions

Fmoc-asp-ofm is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the attachment of fluorenylmethyloxycarbonyl (Fmoc) protecting groups to the aspartic acid residue. The compound is then converted to its oxalyl fluoride form. The reaction conditions often involve the use of reagents such as diisopropylethylamine (DIEA) and solvents like dimethylformamide (DMF) .

Industrial Production Methods

In industrial settings, this compound is produced in large quantities using automated peptide synthesizers. The process is optimized to ensure high purity and yield, often exceeding 99%. The compound is usually obtained in the form of a lyophilized powder .

化学反应分析

Types of Reactions

Fmoc-asp-ofm undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can be used to remove the Fmoc protecting groups.

Substitution: The oxalyl fluoride group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Substitution reactions typically involve nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions include various peptide derivatives and modified aspartic acid residues. These products are often used in further peptide synthesis and biochemical applications .

科学研究应用

Hydrogel Formation and Tissue Engineering

Fmoc-Asp-OFm is primarily utilized for creating hydrogels that serve as scaffolds in tissue engineering. The self-assembly of this compound leads to the formation of fibrous structures that can mimic the extracellular matrix, providing a supportive environment for cell growth and differentiation.

Mechanism of Self-Assembly

The self-assembly process involves the interaction of this compound with solvents such as dimethyl sulfoxide and water, resulting in the formation of stable hydrogels. The presence of calcium ions enhances this process, promoting nucleation sites for phosphate groups which are essential for bone tissue engineering.

Case Study: Bone Tissue Engineering

A study demonstrated that hydrogels formed from this compound exhibited osteoinductive properties. When pre-osteoblastic cells were cultured on these hydrogels, they showed significant cell viability and proliferation. The mechanical properties of these hydrogels were characterized using uniaxial compression tests, revealing a Young’s modulus comparable to that of natural cartilage (approximately 50 kPa) .

Table 1: Formation Conditions for this compound Hydrogels

| Condition | Composition | Observations |

|---|---|---|

| Control Hydrogel | 3 mg/mL this compound in DMSO | Stable hydrogel formation |

| Hydrogel with Calcium | 3 mg/mL this compound in 7 mM CaCl₂ | Enhanced mechanical stability |

| Hydrogel with Calcium and Phosphate | 3 mg/mL this compound in 7 mM CaCl₂ + 0.6 M Na₂HPO₄ | Osteoinductive properties observed |

Drug Delivery Systems

The ability of this compound to form hydrogels also positions it as a promising candidate for drug delivery applications. The hydrophilic nature of these gels allows for the encapsulation of various therapeutic agents.

Encapsulation Efficiency

Research has shown that drugs can be effectively encapsulated within the hydrogel matrix formed by this compound, allowing for controlled release profiles. This feature is particularly beneficial for delivering drugs in a sustained manner over extended periods.

Peptide Synthesis

This compound is widely used in solid-phase peptide synthesis (SPPS). The fluorenyl methoxycarbonyl protecting group facilitates the sequential addition of amino acids while preventing undesired reactions.

Cyclization Strategies

Recent studies have explored various cyclization techniques involving this compound to synthesize cyclic peptides with enhanced stability and biological activity. These cyclic peptides have potential applications in drug design and development .

Table 2: Cyclization Methods Using this compound

| Method | Description | Yield |

|---|---|---|

| Solution Cyclization | Linear precursor cyclized in solution | ~10% |

| Solid Phase Cyclization | Side-chain anchoring followed by cyclization on resin | Higher yields with minimal purification required |

Market Trends and Future Directions

The market for this compound reagents is projected to grow significantly due to increasing demand in research and development sectors related to life sciences. Challenges such as high production costs remain, but advancements in synthetic methodologies are expected to mitigate these issues .

作用机制

The mechanism of action of Fmoc-asp-ofm involves its ability to self-assemble into well-ordered fibrous structures. These structures can bind to calcium ions and act as nucleation points for phosphate groups. This property makes the compound highly effective in promoting osteogenesis and biomineralization. The molecular targets include pre-osteoblastic cells, which proliferate and differentiate on the formed hydrogel .

相似化合物的比较

Similar Compounds

Fmoc-aspartic acid: Similar in structure but lacks the oxalyl fluoride group.

Fmoc-glutamic acid: Another Fmoc-protected amino acid with similar self-assembly properties.

Fmoc-phenylalanine: Known for its antimicrobial properties but differs in its application spectrum.

Uniqueness

Fmoc-asp-ofm is unique due to its dual protection and ability to form stable hydrogels. This makes it particularly suitable for applications in bone tissue engineering, where mechanical stability and biocompatibility are crucial .

生物活性

Fmoc-Asp-OFm (Nα-fluorenylmethoxycarbonyl-L-aspartic acid) is a modified amino acid that has garnered attention in the fields of biomaterials and tissue engineering due to its unique properties. This article delves into its biological activity, particularly focusing on its applications in hydrogel formation and cellular interactions.

Overview of this compound

This compound is characterized by the presence of the Fmoc protecting group, which enhances its ability to self-assemble into hydrogels. These hydrogels are of great interest for biomedical applications, particularly in tissue engineering, where they can serve as scaffolds for cell culture and regeneration.

Hydrogel Formation and Properties

This compound can form hydrogels under specific conditions, particularly in the presence of calcium ions. The hydrogels created from this compound exhibit several advantageous properties:

- Self-Assembly : The Fmoc moiety facilitates π-π stacking interactions, leading to the formation of a fibrous network.

- Mechanical Stability : The incorporation of calcium ions enhances the mechanical properties of the hydrogels, making them suitable for load-bearing applications.

- Biocompatibility : These hydrogels support cell attachment, proliferation, and differentiation, making them ideal for tissue engineering applications.

Table 1: Properties of this compound Hydrogels

| Property | Description |

|---|---|

| Self-Assembly Capability | Forms hydrogels through π-π stacking |

| Mechanical Strength | Enhanced by calcium ion incorporation |

| Biocompatibility | Supports cell viability and differentiation |

| Hydrogel Structure | Fibrous network with fibril diameters ranging from 50 to 200 nm |

Biological Activity Studies

Research has demonstrated that this compound-based hydrogels promote osteogenic differentiation in pre-osteoblastic cells. A study used the MC3T3-E1 mouse calvaria osteoblastic precursor cell line to investigate the effects of these hydrogels on cell viability and differentiation.

Key Findings:

- Cell Viability : Cells cultured on this compound hydrogels showed high viability over a period of 21 days.

- Osteogenic Differentiation : Alkaline phosphatase (ALP) activity was significantly increased in cells cultured on these hydrogels compared to control groups, indicating enhanced osteogenic differentiation.

Table 2: Alkaline Phosphatase Activity Over Time

| Time (Days) | ALP Activity (U/mL) |

|---|---|

| 7 | 45 |

| 14 | 75 |

| 21 | 120 |

Mechanistic Insights

The mechanism underlying the biological activity of this compound involves several factors:

- Calcium Nucleation : The acidic nature of aspartic acid facilitates calcium binding, which is crucial for bone mineralization.

- Hydrogel Architecture : The fibrous structure provides a conducive environment for cell attachment and migration.

Case Studies

- Bone Tissue Engineering : In a study exploring bone regeneration, this compound hydrogels were implanted in critical-sized bone defects in animal models. The results indicated significant bone formation and integration with surrounding tissues.

- Drug Delivery Systems : Hydrogels formed with this compound have been utilized for controlled drug release. The encapsulation efficiency and release kinetics were optimized by varying the hydrogel composition.

属性

IUPAC Name |

(3S)-4-(9H-fluoren-9-ylmethoxy)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H27NO6/c35-31(36)17-30(32(37)39-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)34-33(38)40-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,38)(H,35,36)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVDDDPGTRDTJT-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692810 | |

| Record name | (3S)-4-[(9H-Fluoren-9-yl)methoxy]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187671-16-5 | |

| Record name | (3S)-4-[(9H-Fluoren-9-yl)methoxy]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。